molecular formula C10H12O4 B14347106 2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- CAS No. 93250-26-1

2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-

Cat. No.: B14347106
CAS No.: 93250-26-1
M. Wt: 196.20 g/mol
InChI Key: ASSLJVOYLPMDES-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- is an organic compound with a unique structure that combines a furan ring with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- typically involves the esterification of 3-[5-(hydroxymethyl)-2-furanyl]-2-propenoic acid with ethanol. This reaction is often catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins due to its reactive ester group

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The furan ring may also participate in electron transfer reactions, contributing to its bioactivity .

Properties

CAS No.

93250-26-1

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C10H12O4/c1-2-13-10(12)6-5-8-3-4-9(7-11)14-8/h3-6,11H,2,7H2,1H3

InChI Key

ASSLJVOYLPMDES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)CO

Origin of Product

United States

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